molecular formula C10H12F3N B13067906 3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline

3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13067906
M. Wt: 203.20 g/mol
InChI Key: SSWBHHMBVMJOPN-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C10H12F3N It is characterized by the presence of two methyl groups attached to the benzene ring and a trifluoroethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 3,4-dimethylaniline with 2,2,2-trifluoroethylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include catalysts such as iron porphyrin, which facilitates the N-trifluoroethylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aniline derivatives

Scientific Research Applications

3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets and pathways within a system. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The specific molecular targets and pathways depend on the context in which the compound is used, such as in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline include:

  • 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline
  • 4-(2,2,2-trifluoroethyl)aniline

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the benzene ring and the presence of the trifluoroethyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C10H12F3N/c1-7-3-4-9(5-8(7)2)14-6-10(11,12)13/h3-5,14H,6H2,1-2H3

InChI Key

SSWBHHMBVMJOPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC(F)(F)F)C

Origin of Product

United States

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